molecular formula C11H7ClO2 B1195493 1-Naphthyl chloroformate CAS No. 3759-61-3

1-Naphthyl chloroformate

Cat. No.: B1195493
CAS No.: 3759-61-3
M. Wt: 206.62 g/mol
InChI Key: JRUFQZPDRRGHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthyl chloroformate is an organic compound with the molecular formula C11H7ClO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is typically a colorless to yellowish liquid and is known for its reactivity and utility in various chemical processes .

Mechanism of Action

Target of Action

1-Naphthyl chloroformate is a chemical compound used primarily in organic synthesis . Its primary targets are organic molecules, particularly those containing amine groups . The compound interacts with these targets to facilitate the formation of carbamates .

Mode of Action

The mode of action of this compound involves the reaction of the chloroformate group with an amine to form a carbamate . This reaction is often used in the synthesis of other compounds, such as carbaryl, a widely used insecticide . The reaction can be summarized as follows:

R-NH2+ClC(O)OC10H7→R-NHC(O)OC10H7+HCl\text{R-NH}_2 + \text{ClC(O)OC}_{10}\text{H}_7 \rightarrow \text{R-NHC(O)OC}_{10}\text{H}_7 + \text{HCl} R-NH2​+ClC(O)OC10​H7​→R-NHC(O)OC10​H7​+HCl

where R-NH2 represents an amine and ClC(O)OC10H7 represents this compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of carbamates . Carbamates are used in a variety of applications, including as insecticides, pharmaceuticals, and in organic synthesis .

Pharmacokinetics

Like other chloroformates, it is likely to be rapidly metabolized and excreted .

Result of Action

The primary result of the action of this compound is the formation of carbamates . These compounds have a wide range of uses, from pest control to pharmaceuticals .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, it should be handled in a well-ventilated area due to the risk of inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl chloroformate can be synthesized through the reaction of 1-naphthol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

C10H7OH+COCl2C10H7OCOCl+HCl\text{C}_{10}\text{H}_{7}\text{OH} + \text{COCl}_2 \rightarrow \text{C}_{10}\text{H}_{7}\text{OCOCl} + \text{HCl} C10​H7​OH+COCl2​→C10​H7​OCOCl+HCl

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of phosgene, a toxic gas, necessitates stringent safety measures and specialized equipment .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-naphthol and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines to form carbamates.

    Alcohols: Reacts with alcohols to form carbonate esters.

    Bases: Often used to neutralize the hydrochloric acid formed during reactions.

Major Products:

Scientific Research Applications

1-Naphthyl chloroformate is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.

    Benzyl Chloroformate: Commonly used in the protection of amines in peptide synthesis.

    Ethyl Chloroformate: Another chloroformate ester with similar reactivity.

Uniqueness of 1-Naphthyl Chloroformate: this compound is unique due to its naphthyl group, which imparts distinct reactivity and properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where the naphthyl group is desired .

Properties

IUPAC Name

naphthalen-1-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUFQZPDRRGHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063170
Record name Carbonochloridic acid, 1-naphthalenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3759-61-3
Record name Carbonochloridic acid, 1-naphthalenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3759-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthylchlorocarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthyl chloroformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonochloridic acid, 1-naphthalenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, 1-naphthalenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-naphthyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthyl chloroformate
Reactant of Route 2
Reactant of Route 2
1-Naphthyl chloroformate
Reactant of Route 3
Reactant of Route 3
1-Naphthyl chloroformate
Reactant of Route 4
1-Naphthyl chloroformate
Reactant of Route 5
1-Naphthyl chloroformate
Reactant of Route 6
Reactant of Route 6
1-Naphthyl chloroformate
Customer
Q & A

Q1: What is the significance of studying the solvolysis of 1-Naphthyl chloroformate?

A1: Studying the solvolysis of this compound provides valuable information about its reactivity and reaction mechanisms in different solvent environments. [] By analyzing the rate of solvolysis across various solvents, researchers can gain insights into the influence of solvent properties on the reaction pathway. This information is crucial for understanding the compound's behavior in different chemical and biological systems.

Q2: How does the extended Grunwald-Winstein equation contribute to understanding this compound's reactivity?

A2: The extended Grunwald-Winstein equation is a powerful tool for analyzing the influence of solvent properties on solvolysis reactions. [] By correlating the solvolysis rates of this compound in different solvents with specific solvent parameters, researchers can quantify the relative importance of different factors, such as solvent ionizing power and nucleophilicity, on the reaction rate. This analysis helps elucidate the underlying reaction mechanism and provides valuable insights for predicting the compound's behavior in diverse environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.